Cas no 862736-78-5 (4-(4-chlorobenzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine)
4-(4-chlorobenzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(4-chlorophenyl)sulfonyl-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine
- 4-(4-chlorobenzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine
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- Inchi: 1S/C17H15ClN2O3S/c1-11-5-3-4-6-14(11)15-20-17(16(19-2)23-15)24(21,22)13-9-7-12(18)8-10-13/h3-10,19H,1-2H3
- InChI Key: FYZGOPDQMLHKFK-UHFFFAOYSA-N
- SMILES: O1C(NC)=C(S(C2=CC=C(Cl)C=C2)(=O)=O)N=C1C1=CC=CC=C1C
4-(4-chlorobenzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3309-1213-2μmol |
4-(4-chlorobenzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine |
862736-78-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3309-1213-5μmol |
4-(4-chlorobenzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine |
862736-78-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3309-1213-10μmol |
4-(4-chlorobenzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine |
862736-78-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3309-1213-20μmol |
4-(4-chlorobenzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine |
862736-78-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3309-1213-1mg |
4-(4-chlorobenzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine |
862736-78-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3309-1213-2mg |
4-(4-chlorobenzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine |
862736-78-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3309-1213-3mg |
4-(4-chlorobenzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine |
862736-78-5 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3309-1213-4mg |
4-(4-chlorobenzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine |
862736-78-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3309-1213-5mg |
4-(4-chlorobenzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine |
862736-78-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3309-1213-10mg |
4-(4-chlorobenzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine |
862736-78-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
4-(4-chlorobenzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 4-(4-chlorobenzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine
4-(4-Chlorobenzenesulfonyl)-N-Methyl-2-(2-Methylphenyl)-1,3-Oxazol-5-Amine: A Comprehensive Overview
4-(4-Chlorobenzenesulfonyl)-N-Methyl-2-(2-Methylphenyl)-1,3-Oxazol-5-Amine, also known by its CAS number 862736-78-5, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical synthesis and pharmaceutical research. Recent studies have highlighted its role in enhancing the efficiency of certain chemical reactions and its compatibility with modern synthetic methodologies.
The molecular structure of 4-(4-Chlorobenzenesulfonyl)-N-Methyl-2-(2-Methylphenyl)-1,3-Oxazol-5-Amine is characterized by a combination of functional groups that contribute to its reactivity and stability. The presence of the sulfonyl group attached to the benzene ring introduces electron-withdrawing effects, which can influence the compound's behavior in various chemical environments. Additionally, the oxazole ring provides a rigid framework that enhances the molecule's stability under thermal and chemical stress. These features make it a valuable component in the synthesis of complex organic molecules and advanced materials.
Recent advancements in synthetic chemistry have further elucidated the potential of this compound. Researchers have demonstrated its effectiveness as a catalyst in certain organic transformations, particularly in the formation of heterocyclic compounds. Its ability to act as both a nucleophile and an electrophile makes it versatile in different reaction conditions. Furthermore, studies have shown that this compound exhibits excellent solubility properties, which are crucial for its application in pharmaceutical formulations and drug delivery systems.
The synthesis of 4-(4-Chlorobenzenesulfonyl)-N-Methyl-2-(2-Methylphenyl)-1,3-Oxazol-5-Amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the oxazole ring through cyclization reactions and the subsequent functionalization with the sulfonyl group. Recent optimizations in these processes have significantly improved yield and purity, making large-scale production more feasible.
In terms of applications, this compound has found utility in several niche areas. Its role as an intermediate in pharmaceutical synthesis has been particularly noteworthy. Researchers have explored its potential as a building block for constructing bioactive molecules with complex architectures. Additionally, its use in material science has been explored for developing advanced polymers and hybrid materials with tailored properties.
The compatibility of 4-(4-Chlorobenzenesulfonyl)-N-Methyl-2-(2-Methylphenyl)-1,3-Oxazol-5-Amine with various analytical techniques has also been a focus of recent studies. Its ability to undergo selective reactions under controlled conditions allows for precise characterization using spectroscopic methods such as NMR and IR spectroscopy. This has facilitated a deeper understanding of its structural dynamics and reactivity patterns.
In conclusion, 4-(4-Chlorobenzenesulfonyl)-N-Methyl-2-(2-Methylphenyl)-1,3-Oxazol-5-Amine, with its unique combination of functional groups and structural rigidity, continues to be a subject of intense research interest. Its versatility across multiple chemical domains underscores its importance as a valuable tool in contemporary organic synthesis and materials development.
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